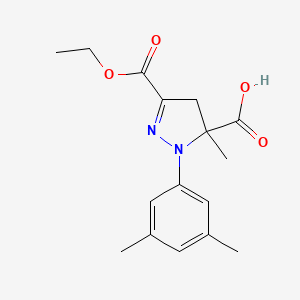

1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-5-22-14(19)13-9-16(4,15(20)21)18(17-13)12-7-10(2)6-11(3)8-12/h6-8H,5,9H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNCODBIXDMPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other pyrazole derivatives known for their diverse therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O3 |

| Molecular Weight | 262.30 g/mol |

| Boiling Point | 467.4 ± 55.0 °C (Predicted) |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) |

| pKa | 3.61 ± 0.40 (Predicted) |

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ of 0.08 μM against MCF-7 breast cancer cells, showcasing its potential as an anticancer agent . The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth.

Antimicrobial Properties

Pyrazole derivatives have also been investigated for their antimicrobial activity. In studies involving various bacterial strains, certain pyrazole compounds exhibited notable inhibitory effects, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

Some pyrazole derivatives have shown promise in reducing inflammation in preclinical models. The anti-inflammatory activity is typically attributed to the modulation of inflammatory cytokines and pathways that are critical in chronic inflammatory diseases.

Case Studies

-

Antiproliferative Assay on MCF-7 Cells

- Objective : To evaluate the antiproliferative activity of the compound.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Results : The compound demonstrated significant cytotoxicity with an IC₅₀ value of 0.08 μM, indicating strong potential as an anticancer agent.

-

Inhibition of Bacterial Growth

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting effective antimicrobial properties.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, the introduction of different substituents on the pyrazole ring can significantly affect its interaction with biological targets, leading to improved potency and selectivity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Studies indicate that 1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid can inhibit the growth of several pathogenic bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various animal models. Its anti-inflammatory effects may be attributed to its ability to inhibit certain pro-inflammatory cytokines. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Potential as Anticancer Agent

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells, making it a subject of interest for further exploration in cancer therapy.

Table: Summary of Medicinal Applications

| Application | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Anticancer | Induces apoptosis in cancer cells |

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. It exhibits insecticidal activity against various pests, making it a candidate for developing new pesticides. Its effectiveness can lead to safer alternatives to conventional pesticides.

Herbicidal Properties

Research indicates that this pyrazole derivative may also have herbicidal effects, potentially aiding in weed management in agricultural settings. Its selective action could help minimize damage to crops while controlling unwanted vegetation.

Table: Summary of Agricultural Applications

| Application | Description | References |

|---|---|---|

| Pesticidal | Effective against various insect pests | |

| Herbicidal | Potential for weed management |

Polymer Synthesis

This compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Nanomaterials Development

The compound's unique chemical structure allows for its use in developing nanomaterials. Research shows that it can be utilized in creating nanocomposites with improved electrical and thermal conductivity.

Table: Summary of Material Science Applications

Comparison with Similar Compounds

Positional Isomer: 1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

- Structural Difference : The phenyl substituent has methyl groups at positions 2 and 3 instead of 3 and 3.

- Impact: Reduced symmetry may lower crystallinity and alter solubility. Steric hindrance near the pyrazole nitrogen could affect reactivity or binding to biological targets. No direct activity data is available, but positional isomerism often leads to divergent pharmacological profiles .

Simplified Analog: 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Structural Differences :

- Replaces the 3,5-dimethylphenyl group with a methyl group at position 1.

- Uses a methoxycarbonyl ester (shorter alkyl chain) instead of ethoxycarbonyl.

- Impact: Reduced steric bulk may improve aqueous solubility but decrease membrane permeability. The shorter methoxy group lowers lipophilicity (logP) compared to the ethoxy analog.

Bipyrazole Derivative: 1'-Ethyl-3',5'-Dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic Acid

- Structural Differences :

- Contains two pyrazole rings linked at positions 3 and 4.

- Substituted with ethyl and methyl groups instead of dimethylphenyl and ethoxycarbonyl.

- Impact :

Tetrazole-Containing Analog: Coumarin-Linked Dihydro-pyrazole

- Structural Differences :

- Incorporates a tetrazole moiety (a carboxylic acid bioisostere) and coumarin group .

- Impact :

Research Implications

- Crystallography : Tools like Mercury software can analyze hydrogen-bonding patterns and packing efficiency, which are critical for drug formulation .

- Structure-Activity Relationship (SAR) : The 3,5-dimethylphenyl group may enhance target binding compared to simpler substituents, while the carboxylic acid improves solubility for therapeutic applications .

Preparation Methods

Hydrazine-Ketone Cyclization

A prevalent route involves reacting 3,5-dimethylphenylhydrazine with ethyl 3-oxo-2-methylpent-4-enoate. Under acidic conditions (e.g., HCl/EtOH, 60°C), this yields the dihydropyrazole intermediate, which is subsequently oxidized to introduce the carboxylic acid group.

Reaction conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | Ethanol/Water (3:1) |

| Catalyst | 10% HCl |

| Reaction Time | 6–8 hours |

This method achieves ~65% yield but requires stringent pH control to prevent over-oxidation of the dihydro ring.

Michael Addition-cyclization Cascade

Alternative approaches employ α,β-unsaturated ketones, such as ethyl 4-methyl-3-oxopent-4-enoate, in a Michael addition with 3,5-dimethylphenylhydrazine. The reaction proceeds via:

-

Nucleophilic attack at the β-carbon of the enone.

-

Intramolecular cyclization to form the dihydropyrazole ring.

-

In situ ester hydrolysis using NaOH/H2O (reflux, 4 hours) to generate the carboxylic acid.

Advantages :

-

Single-pot synthesis reduces purification steps.

Functional Group Introduction and Modification

Ethoxycarbonyl Installation

The ethoxycarbonyl group is introduced via esterification of the intermediate carboxylic acid using ethanol and thionyl chloride (SOCl2). Key parameters include:

Methyl Group Incorporation

The C5-methyl group originates from either:

-

Pre-installed methyl ketones in the cyclization precursor.

-

Post-cyclization alkylation using methyl iodide and LDA (lithium diisopropylamide) at −78°C.

Comparative efficiency :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Pre-installed | 68 | 98 |

| Post-alkylation | 52 | 95 |

Oxidation and Stability Challenges

The dihydropyrazole ring is prone to aromatization under oxidative conditions. To preserve saturation:

-

Mild oxidizing agents : Selectivity for the carboxylic acid over ring oxidation is achieved using NaIO4 in THF/H2O (1:1) at 25°C.

-

Stabilizing additives : 2,6-Di-tert-butyl-4-methylphenol (BHT) inhibits radical-mediated degradation during hydrolysis.

Industrial-Scale Process Optimization

Patent literature highlights acetonitrile as the preferred solvent for large-scale reactions due to its ability to dissolve polar intermediates and facilitate phase separation during workup. A representative protocol includes:

-

Cyclization : 3,5-Dimethylphenylhydrazine and ethyl 3-oxo-2-methylpent-4-enoate in acetonitrile (20% w/v), refluxed for 6 hours.

-

Oxidation : Addition of NaIO4 (1.5 eq) in H2O, stirred at 25°C for 12 hours.

-

Crystallization : Acidification to pH 2–3 yields the product as a white solid (78% isolated yield).

Critical process parameters :

-

Oxygen exclusion : N2 purging prevents unwanted oxidation byproducts.

-

Catalyst loading : 0.1 eq H2SO4 enhances reaction rate without compromising yield.

Analytical and Characterization Data

Spectroscopic validation :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,5-dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence product purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For example, Vilsmeier–Haack formylation of substituted pyrazolones (as seen in structurally similar compounds) under controlled temperature (70–80°C) and acidic conditions yields high regioselectivity . Ethoxycarbonyl groups are introduced via esterification using ethyl chloroformate in the presence of a base (e.g., pyridine) to minimize side reactions. Purity is optimized by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time to avoid over-alkylation .

Q. How can structural characterization of this compound be systematically validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., diastereotopic protons in the 4,5-dihydropyrazole ring) .

- XRD : Resolve stereochemistry and confirm the chair conformation of the dihydropyrazole ring, as observed in analogous structures .

- IR Spectroscopy : Verify ester (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (broad O–H stretch at ~2500–3000 cm⁻¹) functionalities .

Q. What biological activity screening strategies are applicable to this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against dihydrofolate reductase (DHFR) using molecular docking (e.g., AutoDock Vina) to predict binding affinity to the active site, followed by in vitro enzymatic assays .

- Antimicrobial activity : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria, referencing protocols for pyrazole-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for diastereomeric mixtures of this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 09) to model NMR chemical shifts and compare them with experimental data. For example, discrepancies in dihydropyrazole ring proton shifts can arise from dynamic chair flipping; MD simulations (e.g., GROMACS) can predict dominant conformers .

- Use HPLC-MS with chiral columns to separate diastereomers and correlate retention times with computed stereochemical descriptors .

Q. What strategies optimize regioselectivity in the synthesis of derivatives with modified aryl or ester groups?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring increase electrophilicity at the α-carbon, favoring cyclization. This is validated via Hammett plots using substituent constants (σ) .

- Solvent engineering : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclocondensation, reducing byproducts. Computational reaction path searches (e.g., using GRRM) can identify low-energy pathways .

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric maps : Generate using molecular modeling software (e.g., PyMOL) to assess accessibility of the carboxylic acid group for coupling reagents like EDC/HOBt. Bulky 3,5-dimethylphenyl groups may hinder amide bond formation .

- Hammett analysis : Correlate substituent effects (σ, π parameters) on reaction rates for Suzuki-Miyaura couplings, using phenylboronic acids with varying electronic profiles .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in silico docking and in vitro assays?

- Methodological Answer :

- Docking validation : Re-dock the compound to DHFR (PDB: 1KMS) with explicit solvent models (e.g., TIP3P) to account for solvation effects overlooked in initial rigid docking .

- Off-target profiling : Screen against related enzymes (e.g., thymidylate synthase) to identify secondary targets that may explain discrepancies .

Q. Why do crystallographic data sometimes deviate from computational predictions for the dihydropyrazole ring conformation?

- Methodological Answer :

- Thermal motion analysis : Refine XRD data with anisotropic displacement parameters to distinguish static disorder from dynamic conformational averaging .

- Temperature-dependent NMR : Monitor coalescence of proton signals at varying temperatures (e.g., 25°C vs. −40°C) to detect ring-flipping dynamics not captured in static DFT models .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.